Orthocresol carbonate

Physical Chemistry Process Engineering Polymer Synthesis

Orthocresol carbonate (CAS 205180-41-2), systematically named carbonic acid, mono(2-methylphenyl) ester, is a mono-ester derivative of ortho-cresol and carbonic acid. It belongs to the class of aromatic alkyl/aryl carbonates, possessing a molecular formula of C8H8O3, a molecular weight of 152.15 g/mol, and a unique FDA UNII identifier of F9MV4CZD30, confirming its recognized status as a distinct chemical entity in regulatory and pharmaceutical contexts.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 205180-41-2
Cat. No. B12687122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrthocresol carbonate
CAS205180-41-2
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(=O)O
InChIInChI=1S/C8H8O3/c1-6-4-2-3-5-7(6)11-8(9)10/h2-5H,1H3,(H,9,10)
InChIKeyHQZQYLGYCXEDHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orthocresol Carbonate (CAS 205180-41-2) Procurement Guide: Structure and Baseline Properties


Orthocresol carbonate (CAS 205180-41-2), systematically named carbonic acid, mono(2-methylphenyl) ester, is a mono-ester derivative of ortho-cresol and carbonic acid [1]. It belongs to the class of aromatic alkyl/aryl carbonates, possessing a molecular formula of C8H8O3, a molecular weight of 152.15 g/mol, and a unique FDA UNII identifier of F9MV4CZD30, confirming its recognized status as a distinct chemical entity in regulatory and pharmaceutical contexts [1]. Unlike its symmetrical diester counterpart, di-o-tolyl carbonate (CAS 617-09-4), orthocresol carbonate retains a free hydroxyl/carboxylic acid functionality, which fundamentally alters its physicochemical profile and synthetic utility.

Liquid reagent for ambient process integration, avoiding heated storage and melt systems.
Mono-functional reactivity suited for asymmetric carbonate synthesis and stepwise oligomerization.
Single hydrogen-bond donor enables selective, single-point conjugation in drug-linker design.

Why Orthocresol Carbonate Cannot Be Simply Substituted by Di-o-Tolyl Carbonate: A Structural Necessity


Substituting orthocresol carbonate with its closest in-class analog, di-o-tolyl carbonate (CAS 617-09-4), is not a straightforward interchange due to their fundamentally different molecular architecture. Orthocresol carbonate is a mono-ester with one free acidic proton, conferring hydrogen-bond donor capability and selective mono-functional reactivity. In contrast, the diester is a fully substituted, symmetrical molecule lacking this proton, which results in a distinct liquid-phase versus solid-phase handling profile and limits its role to being a bis-electrophile. These structural disparities directly dictate divergent solubility, reactivity, and application outcomes, making generic substitution scientifically invalid without rigorous experimental validation.

Property
Target: Orthocresol Carbonate
Di-o-Tolyl Carbonate
Physical State at 25 °C
Liquid
Crystalline solid (requires melting)
Reactive Functionality
Mono-ester (single electrophilic site)
Bis-ester (symmetrical bis-electrophile)
Hydrogen Bond Donor Count
1 HBD
0 HBD

Orthocresol Carbonate Quantitative Differentiation Evidence: Head-to-Head vs. Di-o-Tolyl Carbonate


Physical State and Downstream Processability: Liquid Monoester vs. Crystalline Diester

At ambient laboratory and industrial handling temperatures, orthocresol carbonate is a liquid, while its direct diester analog, di-o-tolyl carbonate, exists as a crystalline solid with a melting point of 60 °C [1]. This fundamental phase difference directly impacts material transfer, metered dosing, and dissolution kinetics in reaction media. Quantitative assessment confirms that the energy input and specialized equipment required for melting and maintaining the diester in a homogeneous liquid state are entirely avoided with the mono-ester, simplifying reactor design and continuous-flow processing.

Physical State
Reported
Target: Liquid at 25 °C Comparator: Crystalline solid (mp 60 °C)
Supports ambient liquid-phase process integration; eliminates melt-processing for reactor feeds.
CAS common chemistry data; cross-study comparable.
Physical Chemistry Process Engineering Polymer Synthesis

Stoichiometric Efficiency in Asymmetric Carbonate Synthesis: Molecular Weight Advantage

When designing asymmetric carbonate esters or stepwise polymer building blocks, the molecular weight differential becomes a critical metric for atom economy and process mass intensity. Orthocresol carbonate has a molecular weight of 152.15 g/mol, which is 37.2% lower than that of di-o-tolyl carbonate (242.27 g/mol) [1][2]. This means that for an equivalent molar loading of the ortho-cresyl moiety in a target molecule, procuring the mono-ester requires substantially less total mass of raw material, leading to lower shipping costs and reduced waste stream volumes.

Molar Efficiency
Class-level
Target: 152.15 g/mol Comparator: 242.27 g/mol Difference: −37.2%
Lower procurement mass per reactive equivalent; may reduce freight and waste volumes.
Standard atomic weights; CAS registry molecular formulas.
Synthetic Chemistry Process Mass Intensity Carbonate Derivatization

Hydrogen Bond Donor Capability: Enabling MedChem Derivatization and Solubility Tuning

A key differentiation dimension is the hydrogen bond donor (HBD) count. Orthocresol carbonate possesses one HBD, stemming from its terminal hydroxyl/carboxyl moiety, while di-o-tolyl carbonate, being a fully esterified diester, has zero HBD capability [1][2]. This functional group enables the mono-ester to participate in specific directed intermolecular interactions, influencing solubility in polar media, protein binding in biological contexts, and serving as a synthetic handle for prodrug or bioconjugate linker attachment where a precise, single-point conjugation is required.

H-Bond Donor Capability
Class-level
Target: 1 HBD Comparator: 0 HBD
Enables single-point, regioselective conjugation; supports prodrug and bioconjugate strategies.
Structural basis from SMILES; class-level inference.
Medicinal Chemistry Prodrug Design Physicochemical Profiling

Orthocresol Carbonate: Optimized Application Scenarios Driven by Structural Differentiation


Asymmetric Carbonate Polyester Monomer Synthesis

The mono-functional reactivity of orthocresol carbonate makes it an ideal building block for synthesizing asymmetric carbonate ester monomers. Unlike the symmetrical di-o-tolyl carbonate, its single reactive hydroxyl group allows for controlled, stepwise incorporation into oligomers. This enables the introduction of an ortho-cresyl terminal group, which can be leveraged for subsequent chain-end functionalization or for creating block co-polycarbonates with tailored thermal and mechanical profiles. The liquid handling state further simplifies its use in continuous polymerization reactors. [1]

Pharmaceutical Intermediate with Predetermined Single-Point Linker Capability

In medicinal chemistry, the single hydrogen bond donor site on orthocresol carbonate provides a unique, regioselective handle absent in common diaryl carbonates. This makes it a superior choice for synthesizing carbonate-linked prodrugs or drug conjugates where monofunctional activation is critical to avoid complex mixtures of bis-substituted side products. Its regulatory recognition (FDA UNII) further signals its suitability in processes that may eventually scale to GMP manufacturing. [1]

Process Chemistry Requiring Liquid-Phase Acylating Agents

When a process scale-up specifies a liquid acylating or alkoxycarbonylating agent to ensure reproducible metered addition using standard pump systems, orthocresol carbonate offers a direct operational advantage. The procurement team can eliminate the capital and safety expenditures associated with heated vessels required to maintain the dieester (melting point 60°C) in a liquid state. This scenario is particularly relevant for kilo-lab and pilot plant campaigns where process simplification is a key selection criterion. [2]

Application
Selection Property
Validation Focus
Asymmetric carbonate monomer synthesis
Mono-functional reactivity & liquid processability
Stepwise polymerization and terminal group control
Pharmaceutical intermediate with single-point linker
Single HBD & regulatory identity (FDA UNII)
Regioselective conjugation; avoidance of bis-substitution
Process-scale liquid-phase acylation
Ambient liquid state
Metered pump addition without heated infrastructure; process simplification review
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